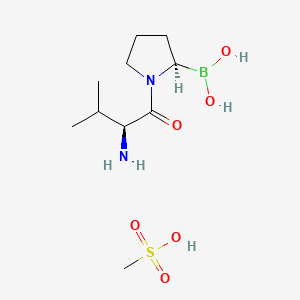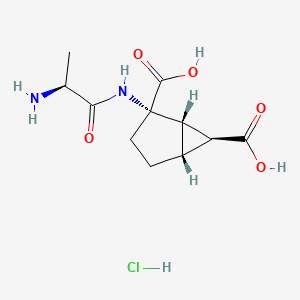
1,3,4,6-Tetrachloroglycoluril
Overview
Description
1,3,4,6-Tetrachloroglycoluril (TCGV) is a compound with the molecular formula C4H2Cl4N4O2 . It is also known by other names such as Tetrachloroglycoluril and 1,3,4,6-Tetrachlorotetrahydroimidazo . The molecular weight of this compound is 279.9 g/mol .
Synthesis Analysis
A universal and facile isothiocyanation protocol of P(O)H functionality with inorganic thiocyanides mediated by 30% equimolar 1,3,4,6-tetrachloroglycoluril (TCGV) was developed for the preparation of the corresponding phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates .
Molecular Structure Analysis
The molecular structure of 1,3,4,6-Tetrachloroglycoluril is complex, with a total of 17 bonds, including 15 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 2 urea (-thio) derivatives .
Chemical Reactions Analysis
1,3,4,6-Tetrachloroglycoluril (TCGV) has been used in the isothiocyanation of phosphites, phosphonites, and phosphinites . This process involves the reaction of P(O)H functionality with inorganic thiocyanides mediated by 30% equimolar 1,3,4,6-tetrachloroglycoluril (TCGV) .
Physical And Chemical Properties Analysis
1,3,4,6-Tetrachloroglycoluril has a molecular weight of 279.891 and a LogP of -0.128 . It has been used in the separation of compounds on an HPLC column .
Scientific Research Applications
Separation Science
1,3,4,6-Tetrachloroglycoluril is used in separation science, specifically in high-performance liquid chromatography (HPLC). It can be used to separate complex mixtures of compounds based on their interactions with the stationary phase of the chromatography column .
Isothiocyanation of Phosphites, Phosphonites and Phosphinites
1,3,4,6-Tetrachloroglycoluril (TCGV) has been used to mediate the isothiocyanation of phosphites, phosphonites and phosphinites . This highlights its potential in facilitating specific chemical transformations.
Mechanism of Action
Target of Action
The primary target of 1,3,4,6-Tetrachloroglycoluril (TCGV) is the P(O)H functionality in phosphites, phosphonites, and phosphinites . This compound plays a crucial role in the isothiocyanation of these targets .
Mode of Action
TCGV interacts with its targets through a process known as isothiocyanation . This interaction is facilitated by inorganic thiocyanides and is mediated by 30% equimolar TCGV . The result of this interaction is the formation of the corresponding phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates .
Biochemical Pathways
The biochemical pathway affected by TCGV involves the conversion of P(O)H functionality in phosphites, phosphonites, and phosphinites into phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . This conversion is facilitated by the isothiocyanation process mediated by TCGV .
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Result of Action
The result of TCGV’s action is the formation of phosphoroisothiocyanates, phosphonoisothiocyanates, and phosphinoisothiocyanates . These compounds are formed through the isothiocyanation of P(O)H functionality in phosphites, phosphonites, and phosphinites .
Action Environment
The action of TCGV is influenced by the presence of inorganic thiocyanides and the proportion of TCGV used in the reaction . Specifically, the isothiocyanation process is mediated by 30% equimolar TCGV . .
properties
IUPAC Name |
1,3,4,6-tetrachloro-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl4N4O2/c5-9-1-2(11(7)3(9)13)12(8)4(14)10(1)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLNKKMSLYUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(N(C(=O)N1Cl)Cl)N(C(=O)N2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061128 | |
| Record name | 1,3,4,6-Tetrachloroglycoluril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetrachloroglycoluril | |
CAS RN |
776-19-2, 26248-99-7 | |
| Record name | 1,3,4,6-Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloroglycoluril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, tetrachlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloroglycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4,6-Tetrachloroglycoluril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,4,6-tetrachlorotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROGLYCOLURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO18CUP6CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
![2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide](/img/structure/B1681213.png)





